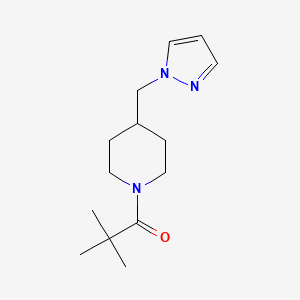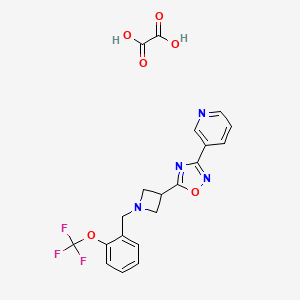
3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, an azetidine ring, and an oxadiazole ring, all of which are common structures in medicinal chemistry. The trifluoromethoxy group attached to the benzyl group is a common bioisostere used to modify the physical-chemical properties of a molecule .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and the trifluoromethoxy group. These groups will contribute to the overall shape and electronic distribution of the molecule, which can have significant effects on its reactivity and interactions with biological targets .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the pyridine and oxadiazole rings suggests that it might participate in electrophilic aromatic substitution reactions. The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase its lipophilicity, which might enhance its ability to cross biological membranes. The heterocyclic rings could contribute to its stability and may also influence its solubility .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds containing oxadiazole structures, such as "3-(Pyridin-3-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate", have been explored extensively. These compounds are synthesized through various chemical reactions and characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, Desai and Dodiya (2014) synthesized a series of azetidinone derivatives incorporating oxadiazole and evaluated them for antimicrobial activity, highlighting the structural versatility and potential biological applications of such compounds (Desai & Dodiya, 2014).
Antimicrobial Screening
Research has focused on evaluating the antimicrobial properties of oxadiazole derivatives. Desai and Dodiya's work on quinoline-oxadiazole–based azetidinone derivatives revealed significant antimicrobial activity against various bacterial and fungal strains, underscoring the potential of oxadiazole compounds in developing new antimicrobial agents (Desai & Dodiya, 2014).
Optical and Electronic Applications
The unique structural features of oxadiazole compounds lend themselves to applications in optical and electronic devices. For example, Shih et al. (2015) explored the use of m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs), demonstrating their potential in improving the efficiency and performance of OLEDs (Shih et al., 2015).
Antitumor Activity
The exploration of oxadiazole derivatives for their antitumor activity represents another significant area of research. Maftei et al. (2016) investigated novel oxadiazole and trifluoromethylpyridine derivatives for their potential antitumor properties, identifying compounds with promising in vitro anticancer activity, which suggests the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2016).
作用機序
将来の方向性
Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its reactivity and mechanism of action, and evaluation of its biological activity. This could involve in vitro studies to determine its interactions with potential biological targets, as well as in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties .
特性
IUPAC Name |
oxalic acid;3-pyridin-3-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2.C2H2O4/c19-18(20,21)26-15-6-2-1-4-13(15)9-25-10-14(11-25)17-23-16(24-27-17)12-5-3-7-22-8-12;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMWAGNMDITKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
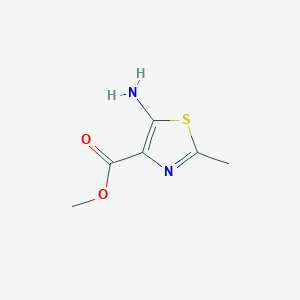
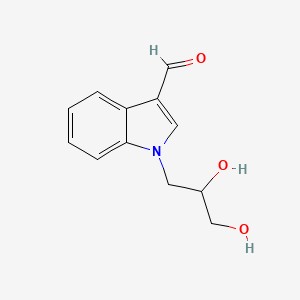
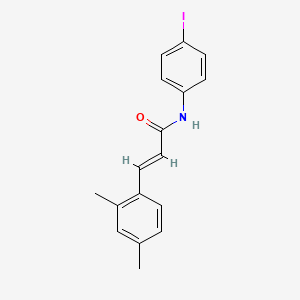
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)
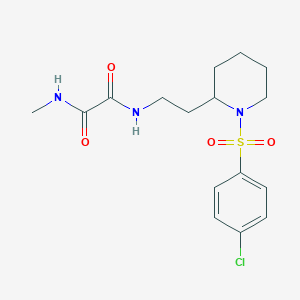
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
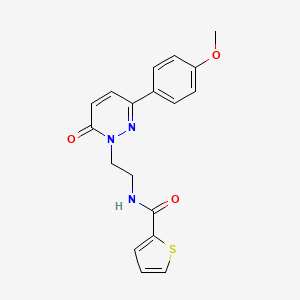
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
